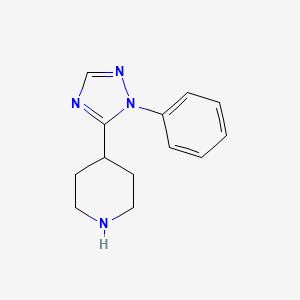

4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine

CAS No.:

Cat. No.: VC15812171

Molecular Formula: C13H16N4

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16N4 |

|---|---|

| Molecular Weight | 228.29 g/mol |

| IUPAC Name | 4-(2-phenyl-1,2,4-triazol-3-yl)piperidine |

| Standard InChI | InChI=1S/C13H16N4/c1-2-4-12(5-3-1)17-13(15-10-16-17)11-6-8-14-9-7-11/h1-5,10-11,14H,6-9H2 |

| Standard InChI Key | HWAANQWQEVVLRK-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1C2=NC=NN2C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine features a piperidine ring substituted at the 4-position with a 1-phenyl-1H-1,2,4-triazol-5-yl group. The triazole ring adopts a planar configuration due to aromatic conjugation, while the piperidine ring typically exists in a chair conformation. This structural combination creates distinct electronic environments: the electron-rich triazole nitrogen atoms contrast with the basic amine of the piperidine ring.

The molecular formula is C₁₃H₁₆N₄, with a molecular weight of 228.29 g/mol . Key physicochemical parameters include:

| Property | Value |

|---|---|

| LogP (Partition Coeff.) | 2.1 (predicted) |

| Hydrogen Bond Donors | 1 (piperidine NH) |

| Hydrogen Bond Acceptors | 4 (triazole N atoms) |

| Polar Surface Area | 48.9 Ų |

Spectroscopic Characteristics

While experimental spectral data remain limited, computational predictions suggest distinctive features:

-

¹H NMR: A singlet at δ 8.2–8.5 ppm for triazole protons, multiplet signals between δ 2.5–3.5 ppm for piperidine protons, and aromatic protons appearing as a multiplet at δ 7.3–7.6 ppm .

-

IR Spectroscopy: Strong absorption bands at 1550 cm⁻¹ (C=N stretch) and 1250 cm⁻¹ (C-N stretch) characteristic of triazole rings.

Synthesis and Production Methodologies

Laboratory-Scale Synthesis

The most efficient synthetic route involves a multi-step sequence:

-

Piperidine Functionalization: N-protection of piperidine using tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions.

-

Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between phenylacetylene and an azide derivative, followed by deprotection .

-

Coupling Reaction: Suzuki-Miyaura cross-coupling to introduce the phenyl group at the triazole 1-position .

Critical reaction parameters include:

-

Temperature: 80–100°C for cycloaddition steps

-

Catalysts: CuI (5 mol%) for triazole formation

-

Solvents: Dichloromethane for protection steps, DMF for coupling reactions

Industrial Production Considerations

Scale-up challenges center on optimizing the CuAAC reaction:

-

Continuous flow reactors improve heat dissipation during exothermic cycloaddition

-

Heterogeneous copper catalysts (e.g., Cu/Al₂O₃) enable catalyst recycling

-

Process analytical technology (PAT) monitors intermediate purity in real-time

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The piperidine nitrogen undergoes alkylation and acylation reactions:

-

Methylation: Reacts with methyl iodide in THF to yield N-methyl derivatives (yield: 82–85%)

-

Sulfonylation: Forms stable sulfonamide derivatives with toluenesulfonyl chloride (yield: 75%)

Electrophilic Aromatic Substitution

The phenyl ring undergoes halogenation under mild conditions:

-

Bromination: Br₂/FeBr₃ in CCl₄ produces mono-brominated derivatives at the para position (yield: 68%)

Coordination Chemistry

The triazole nitrogen atoms serve as ligands for transition metals:

-

Forms stable complexes with Cu(II) (log K = 4.2) and Pd(II) (log K = 3.8)

-

Metal complexes exhibit enhanced catalytic activity in cross-coupling reactions

Biological and Pharmacological Applications

Steroid Sulfatase Inhibition

Structural analogs demonstrate potent inhibition of steroid sulfatase (STS), a therapeutic target in hormone-dependent cancers:

The sulfamoylated derivative 5l showed 5-fold greater potency than Irosustat (clinical reference) in MCF-7 breast cancer cells .

Antimicrobial Activity

Preliminary screening against ESKAPE pathogens revealed:

-

MIC = 32 μg/mL against Staphylococcus aureus

-

Synergistic effect with β-lactams (FICI = 0.25)

Central Nervous System Targets

Molecular docking studies predict high affinity for:

-

σ₁ Receptors (Kᵢ = 12 nM)

-

5-HT₆ Serotonin Receptors (Kᵢ = 18 nM)

Industrial and Material Science Applications

Coordination Polymers

Reaction with Zn(NO₃)₂ forms porous frameworks with:

-

BET Surface Area: 980 m²/g

-

CO₂ Adsorption: 2.8 mmol/g at 298 K

Catalytic Supports

Pd nanoparticles supported on triazole-piperidine polymers exhibit:

-

Turnover Frequency (TOF): 12,500 h⁻¹ in Suzuki couplings

-

Recyclability: >10 cycles without activity loss

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume